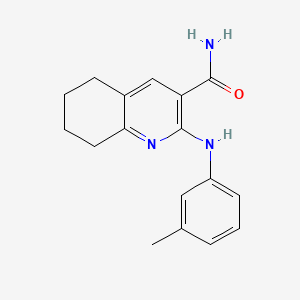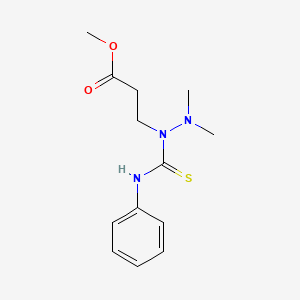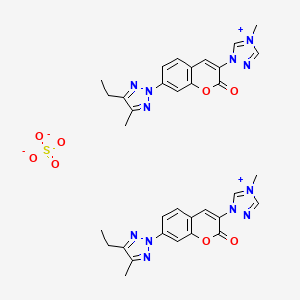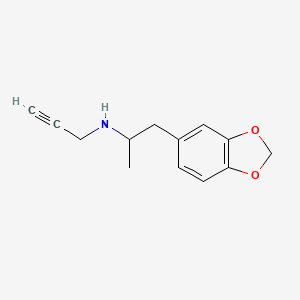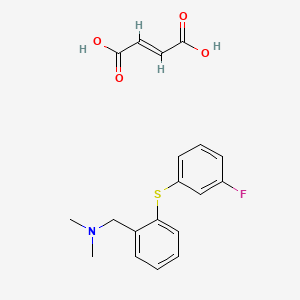
N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate is a chemical compound with potential applications in various fields, including medicinal chemistry and radiopharmaceuticals. This compound is known for its unique structure, which includes a fluorophenylthio group attached to a benzylamine backbone, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate typically involves multiple steps. One common method includes the nucleophilic fluorination of N,N-dimethyl-2-(2,4-dinitrophenylthio)benzylamine in dimethyl sulfoxide with dried potassium fluoride/Kryptofix 2.2.2 at 120°C, followed by reduction with copper acetate and sodium borohydride in ethanol at 78°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and solid-phase extraction are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenylthio group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Applications De Recherche Scientifique
N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, particularly in the context of neurotransmitter transporters.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate involves its interaction with specific molecular targets, such as serotonin transporters. The compound binds to these transporters with high affinity, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft . This mechanism is similar to that of other selective serotonin reuptake inhibitors (SSRIs).
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-2-(2-amino-4-fluorophenylthio)benzylamine: Another compound with a similar structure, used as a PET radioligand for serotonin transporters.
Diphenyl ether derivatives: These compounds also interact with serotonin transporters and have been studied for their potential as imaging agents.
Uniqueness
N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate is unique due to its specific fluorophenylthio group, which imparts distinct chemical and biological properties. Its high selectivity and affinity for serotonin transporters make it a valuable tool in neuroimaging and research.
Propriétés
Numéro CAS |
139009-29-3 |
|---|---|
Formule moléculaire |
C19H20FNO4S |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-[2-(3-fluorophenyl)sulfanylphenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C15H16FNS.C4H4O4/c1-17(2)11-12-6-3-4-9-15(12)18-14-8-5-7-13(16)10-14;5-3(6)1-2-4(7)8/h3-10H,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
YSDDLLVUDAQWHH-WLHGVMLRSA-N |
SMILES isomérique |
CN(C)CC1=CC=CC=C1SC2=CC=CC(=C2)F.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN(C)CC1=CC=CC=C1SC2=CC=CC(=C2)F.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


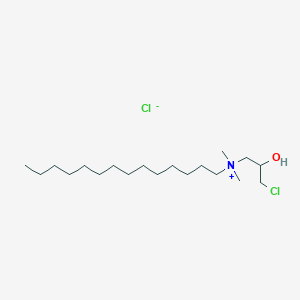
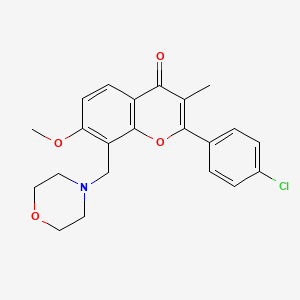
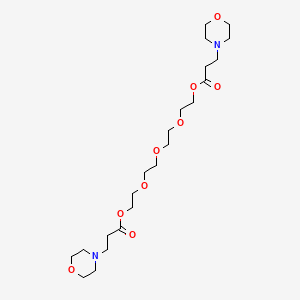
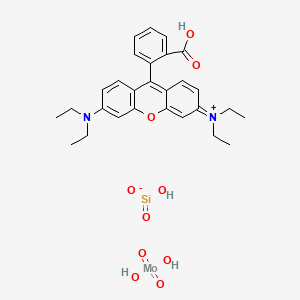
![8-(2-fluorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12776055.png)
